Product packaging for L-Phenylalanine, D-leucyl-, methyl ester(Cat. No.:)

L-Phenylalanine, D-leucyl-, methyl ester

Cat. No.: B14114561
M. Wt: 292.37 g/mol
InChI Key: DJBPSNXKZLENEZ-KGLIPLIRSA-N
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Description

L-Phenylalanine, D-leucyl-, methyl ester is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2O3 B14114561 L-Phenylalanine, D-leucyl-, methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

methyl (2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C16H24N2O3/c1-11(2)9-13(17)15(19)18-14(16(20)21-3)10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,19)/t13-,14+/m1/s1

InChI Key

DJBPSNXKZLENEZ-KGLIPLIRSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N

Origin of Product

United States

Classification Within Dipeptide Esters and Amino Acid Derivatives

L-Phenylalanine, D-leucyl-, methyl ester is classified as a dipeptide ester. This classification arises from its core molecular structure, which consists of two amino acids, L-phenylalanine and D-leucine, joined by a peptide bond. wikipedia.org The term "dipeptide" signifies a molecule containing two amino acid residues. wikipedia.org Furthermore, the carboxyl group of the C-terminal amino acid (D-leucine) is modified into a methyl ester. Esters are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by an alkoxy (-OR) group. pressbooks.pub This esterification alters the chemical properties of the molecule, such as its polarity and solubility, compared to its free-acid counterpart. pressbooks.pub

Dipeptides like this compound are fundamental building blocks in the broader category of amino acid derivatives. These derivatives are widely used in various research applications, including peptide synthesis. medchemexpress.commasterorganicchemistry.com The specific combination of L-phenylalanine and D-leucine residues, along with the methyl ester group, defines its unique identity and influences its chemical behavior.

Chemical Properties of this compound
PropertyValue
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol nih.gov
IUPAC Namemethyl (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoate
ClassificationDipeptide Ester, Amino Acid Derivative

Importance of Stereochemistry in Dipeptide Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in peptide research as it profoundly influences a peptide's biological activity and chemical properties. nih.govlongdom.org Amino acids (with the exception of glycine) are chiral molecules, meaning they exist in two non-superimposable mirror-image forms, or enantiomers, designated as L (levorotatory) and D (dextrorotatory). researchgate.net In nature, the vast majority of proteins are composed of L-amino acids. researchgate.net

Stereoisomers of Phenylalanyl-Leucyl-Methyl Ester
IsomerPhenylalanine ConfigurationLeucine (B10760876) Configuration
L-Phe-L-Leu-OMeLL
D-Phe-D-Leu-OMeDD
L-Phe-D-Leu-OMeLD
D-Phe-L-Leu-OMeDL

Conformational Analysis and Stereochemical Studies of L Phenylalanine, D Leucyl , Methyl Ester

Solution-Phase Conformational Preferences

In solution, dipeptides like L-Phenylalanine, D-leucyl-, methyl ester exist as an equilibrium of multiple conformers. The preferred conformations are largely determined by the rotational freedom around the single bonds of the peptide backbone, defined by the dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). The bulky side chains of phenylalanine (a benzyl (B1604629) group) and leucine (B10760876) (an isobutyl group) impose significant steric constraints, limiting the accessible regions of the Ramachandran plot.

Theoretical and spectroscopic studies on similar dipeptides suggest that the L-D stereochemical arrangement favors folded or turn-like structures over extended conformations. rsc.orgresearchgate.net The presence of the D-Leucine residue can induce a reversal in the direction of the peptide chain. In non-polar solvents, the molecule is likely to adopt compact, folded conformations stabilized by intramolecular interactions. In polar solvents, a wider range of conformations, including more extended forms, may be populated due to interactions with solvent molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating these preferences by measuring coupling constants and Nuclear Overhauser Effects (NOEs) that provide information about dihedral angles and inter-proton distances, respectively.

Table 1: Representative Dihedral Angles for Plausible Conformations of this compound Note: These values are illustrative and based on computational models and data from analogous L-D dipeptides.

ConformationDihedral Angle (φ) of L-PheDihedral Angle (ψ) of L-PheDihedral Angle (φ) of D-LeuDihedral Angle (ψ) of D-Leu
Extended β-strand -120° to -150°+120° to +150°+120° to +150°-120° to -150°
Type II' β-turn -60°+120°+80°
Folded/Compact -80° to -100°+70° to +90°+70° to +90°-80° to -100°

Solid-State Packing and Crystal Structure Analysis

While specific crystallographic data for this compound is not publicly available, the solid-state packing of dipeptides is governed by a network of intermolecular interactions, primarily hydrogen bonds. mdpi.com Typically, amino acid and peptide crystals exhibit a head-to-tail hydrogen bonding pattern, where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen (C=O) of an adjacent molecule, leading to the formation of infinite chains or sheets. acs.org

Table 2: Hypothetical Crystallographic Data for this compound Note: This data is for illustrative purposes, based on typical values for small peptide crystals.

ParameterIllustrative Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁ or P2₁2₁2₁
a (Å) 5.5 - 7.5
b (Å) 9.0 - 12.0
c (Å) 18.0 - 22.0
β (°) (for Monoclinic) 95 - 105
Volume (ų) 1000 - 1600
Z (Molecules per unit cell) 2 or 4
Calculated Density (g/cm³) 1.15 - 1.25

Influence of D-Leucine on Overall Dipeptide Stereochemistry and Conformation

The incorporation of a D-amino acid into a peptide sequence composed of L-amino acids has profound stereochemical consequences. nih.gov While a sequence of all L-amino acids naturally prefers to adopt right-handed helical or extended sheet structures, the introduction of a D-residue disrupts these conformations and can induce specific, stable reverse turns. rsc.orgresearchgate.net

For this compound, the L-D configuration is particularly conducive to the formation of a Type II' β-turn. researchgate.net In this structure, the peptide backbone folds back on itself, a conformation that is sterically disfavored for an L-L sequence. The D-Leucine residue can adopt positive φ and ψ dihedral angles that are necessary to accommodate this turn without steric clashes. researchgate.net This contrasts sharply with the L-L diastereomer, which would preferentially adopt a more linear, extended conformation. This ability of D-amino acids to act as "turn-inducers" is a key strategy in peptide design for creating specific secondary structures. preprints.org The alternating L- and D-chirality can also lead to unique amphiphilic structures where the hydrophobic side chains are segregated to one side of the peptide backbone. frontiersin.org

Solvent Effects on Conformation and Stability

The surrounding solvent environment plays a critical role in modulating the conformational equilibrium and stability of the dipeptide. nih.gov The balance between intramolecular interactions and peptide-solvent interactions determines the dominant conformation.

Non-polar Solvents (e.g., Chloroform, Dioxane): In these environments, intramolecular hydrogen bonds are more stable because there is no competition from solvent molecules. nih.gov Therefore, this compound is expected to favor compact, folded conformations, such as a β-turn, to satisfy its internal hydrogen bonding potential.

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors but not donors. They can disrupt intramolecular N-H···O=C bonds by interacting with the N-H protons, potentially favoring a different set of conformations compared to non-polar solvents. rsc.org

Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can solvate the peptide backbone effectively by forming intermolecular hydrogen bonds with both the N-H and C=O groups. aps.org This competition often destabilizes intramolecular hydrogen bonds, leading to a higher population of more extended, flexible conformations. aps.org The hydrophobic side chains of phenylalanine and leucine will also induce ordering of water molecules, leading to a hydrophobic effect that may still favor some degree of conformational collapse.

The interplay between the intrinsic conformational preferences dictated by the L-D sequence and the specific interactions with the solvent environment results in a dynamic and environment-dependent molecular structure.

Chemical Reactivity and Transformation Pathways of L Phenylalanine, D Leucyl , Methyl Ester

Hydrolytic Stability and Ester Cleavage Kinetics

The C-terminal methyl ester group is susceptible to hydrolysis, a reaction that cleaves the ester to yield the corresponding carboxylic acid. This transformation is one of the most common and critical steps in peptide chemistry, often necessary for deprotection before subsequent coupling reactions. The stability of the ester and the kinetics of its cleavage are highly dependent on the reaction conditions, particularly pH and temperature.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. While effective, strongly acidic conditions can also lead to the hydrolysis of the peptide bond itself, particularly with prolonged exposure or elevated temperatures. Cleavage using trifluoroacetic acid (TFA), common in solid-phase peptide synthesis (SPPS), can sometimes lead to unwanted hydrolysis of sensitive ester linkages. acs.org

The rate of hydrolysis is influenced by steric and electronic factors. For instance, studies on the base hydrolysis of various α-amino acid methyl esters show that the reaction rate is sensitive to the structure of the amino acid side chain. While specific kinetic data for L-Phenylalanine, D-leucyl-, methyl ester is not extensively published, data from related amino acid esters provide insight into the expected reactivity. Palladium(II) complexes have been shown to catalyze the base hydrolysis of amino acid esters, with the rate being dependent on the mode of coordination of the ester to the metal center. researchgate.netekb.eg

Amino Acid Methyl EsterSecond-Order Rate Constant (k_OH) (M⁻¹s⁻¹) at 25°CReference
Glycine methyl ester0.81 researchgate.net
L-Alanine methyl ester0.28 researchgate.net
L-Valine methyl ester0.051 researchgate.net
L-Leucine methyl ester0.12 researchgate.net
L-Isoleucine methyl ester0.054 researchgate.net
L-Methionine methyl ester0.23 researchgate.net
L-Histidine methyl ester0.65 researchgate.net

This table presents kinetic data for the alkaline hydrolysis of various amino acid methyl esters, illustrating the influence of side-chain structure on reactivity. The data suggests that steric hindrance from bulky side chains, such as in valine and isoleucine, slows the rate of hydrolysis.

Amidation Reactions and Peptide Bond Formation

This compound is a key intermediate in peptide synthesis. It can be formed by the coupling of an N-protected L-phenylalanine with D-leucine methyl ester. Conversely, after the removal of a temporary N-terminal protecting group, the free amine of the L-phenylalanine residue can act as a nucleophile, attacking an activated carboxyl group of another amino acid to extend the peptide chain.

The formation of the peptide bond requires the activation of a carboxylic acid group to make it a better electrophile. This is typically achieved using coupling reagents. The methyl ester on the D-leucine residue serves as a C-terminal protecting group, preventing its carboxyl group from participating in unwanted side reactions.

Common coupling strategies include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amino group of the dipeptide ester.

Onium Salts: Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) react with the carboxylic acid to form an active ester, which readily undergoes aminolysis to form the new peptide bond.

The efficiency of these reactions is generally high, but care must be taken to minimize racemization, especially at the activated C-terminal residue of the incoming amino acid.

Coupling ReagentDescriptionTypical Application
DCC (N,N'-Dicyclohexylcarbodiimide)A widely used, inexpensive carbodiimide (B86325) that activates carboxyl groups.Solution-phase and solid-phase peptide synthesis.
TBTUAn efficient uronium-based coupling reagent that forms an active ester.Commonly used in automated solid-phase peptide synthesis for fast reaction times.
T3P (Propylphosphonic Anhydride)A phosphonic acid anhydride (B1165640) used for mild amide bond formation with low racemization.Synthesis of sensitive peptide fragments.
CDI (1,1'-Carbonyldiimidazole)Activates carboxylic acids by forming an acylimidazolide intermediate.Used for both amide and ester formation.

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. For this compound, this would involve reacting it with a different alcohol (R'-OH) to replace the methyl group with a new alkyl or aryl group (R'). This reaction can be catalyzed by acids, bases, or specific metal complexes. wikipedia.orgmasterorganicchemistry.com

While less common than hydrolysis in standard peptide synthesis, transesterification offers a route to modify the C-terminus of a peptide ester without first converting it to a carboxylic acid. This can be useful for creating peptide prodrugs or for attaching peptides to different supports or molecules.

Recent research has identified effective catalysts for the transesterification of amino acid and peptide esters under mild conditions that preserve sensitive functional groups and minimize racemization. thieme-connect.com

Zinc Clusters: A tetranuclear zinc cluster, [Zn₄(OCOCF₃)₆O], has been shown to catalyze the transesterification of various N-protected amino acid esters and dipeptides with a range of alcohols. thieme-connect.com

Calcium Acetate: In the presence of calcium acetate, protected peptide esters undergo transesterification in methanol (B129727). nih.gov

Anhydrous HCl: Treatment of resin-bound peptides with anhydrous HCl in various alcohols (e.g., ethanol, isopropanol, benzyl (B1604629) alcohol) can directly cleave the peptide from the resin while forming the corresponding C-terminal ester. ysu.am

Catalytic SystemAlcoholConditionsApplicationReference
[Zn₄(OCOCF₃)₆O]Various primary and secondary alcoholsMild, neutral conditionsSynthesis of diverse N-protected amino acid esters thieme-connect.com
Calcium AcetateMethanolRoom temperatureTransesterification of protected peptide esters nih.gov
Anhydrous HClEthanol, n-Butanol, Benzyl alcoholRoom temperature, 2-5 hoursCleavage of peptides from resin with concomitant ester formation ysu.am

Reactions Involving Amino Acid Side Chains

The side chains of phenylalanine and leucine (B10760876) offer distinct reactivities.

Phenylalanine Aromatic Ring: The phenyl group of L-phenylalanine is relatively inert but can undergo electrophilic aromatic substitution reactions under appropriate conditions. Its aromatic nature also allows it to participate in non-covalent π-stacking interactions, which are crucial for peptide and protein structure. More aggressive reactions can functionalize the ring:

Hydroxylation: Reaction with hydroxyl radicals (OH•) can lead to the addition of a hydroxyl group to the aromatic ring, primarily at the ortho position, forming a tyrosine derivative. acs.org

Halogenation/Fluorination: Direct fluorination or the introduction of other halogens onto the aromatic ring can be achieved using specialized reagents, which is a common strategy in medicinal chemistry to modulate a compound's properties.

Nitration: The ring can be nitrated using a mixture of nitric and sulfuric acids, although the harsh conditions may degrade the peptide backbone.

Leucine Isopropyl Group: The isobutyl side chain of D-leucine is a saturated alkyl group and is chemically very stable and non-reactive under most conditions. wikipedia.org Its primary role is to contribute to the hydrophobicity of the peptide. Functionalization of this group is challenging and typically requires radical-based approaches. For example, oxidation initiated by hydroxyl radicals can occur, abstracting a hydrogen atom from one of the carbon atoms in the side chain. researchgate.net However, such reactions lack specificity and are not typically employed in controlled synthetic protocols. The main chemical relevance of the leucine side chain lies in its steric bulk and its capacity for hydrophobic interactions, which influence peptide conformation and binding to biological targets. brainly.com

Derivatization for Analytical and Synthetic Applications

Derivatization of this compound is frequently employed to facilitate its analysis or to confer new properties for synthetic use. The primary target for derivatization is the N-terminal amino group.

Analytical Derivatization: For chromatographic analysis (HPLC or GC), derivatization is often necessary to improve detection sensitivity or to enable chiral separation.

For UV/Fluorescence Detection: The free N-terminal amine can be reacted with reagents that introduce a chromophore or fluorophore. Common reagents include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC, AccQ-Tag), and o-phthaldialdehyde (OPA) in the presence of a thiol. nih.govchromatographyonline.com

For Mass Spectrometry (MS): Derivatization can improve ionization efficiency and control fragmentation patterns.

For Chiral Analysis: To determine the enantiomeric purity or to separate diastereomers like L-Phe-D-Leu from L-Phe-L-Leu, the dipeptide can be reacted with a chiral derivatizing agent. Reagents such as Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) create diastereomeric derivatives that can be separated and quantified on a standard achiral reversed-phase HPLC column. mdpi.com

Derivatization ReagentTarget Functional GroupPurpose of DerivatizationAnalytical Technique
AccQ-Tag (AQC)Primary and secondary aminesAdds a fluorescent and UV-active tagHPLC-UV/Fluorescence, LC-MS
o-Phthaldialdehyde (OPA) / ThiolPrimary aminesForms a highly fluorescent isoindole derivativeHPLC-Fluorescence
Marfey's ReagentPrimary and secondary aminesForms diastereomers for chiral separationHPLC-UV
UreaPrimary aminesForms carbamoyl (B1232498) derivatives to improve retention and detectionLC-MS

Synthetic Derivatization: The N-terminal amine can be modified to create peptidomimetics or to attach other molecules. This includes acylation with various carboxylic acids, reaction with isocyanates to form ureas, or reductive amination with aldehydes or ketones to introduce N-alkyl groups. These modifications are crucial for exploring structure-activity relationships and improving the pharmacological properties of peptide-based compounds.

Computational and Theoretical Investigations of L Phenylalanine, D Leucyl , Methyl Ester

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of L-Phenylalanine, D-leucyl-, methyl ester. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to model its electronic structure. researchgate.net For a molecule of this complexity, basis sets like 6-31G(d,p) are commonly used to achieve a balance between computational cost and accuracy. researchgate.net

These calculations provide detailed information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter that helps in determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of a Dipeptide Ester (Illustrative)

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.5 eVDFT/B3LYP/6-31G(d,p)
LUMO Energy-0.8 eVDFT/B3LYP/6-31G(d,p)
HOMO-LUMO Gap5.7 eVDFT/B3LYP/6-31G(d,p)
Dipole Moment3.2 DDFT/B3LYP/6-31G(d,p)

Note: The data in this table is illustrative for a generic dipeptide ester and is intended to represent the type of information obtained from quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of this compound over time. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals the dynamic behavior of the compound. nih.govnih.gov

MD simulations are particularly useful for understanding the flexibility of the dipeptide backbone and the side chains of the phenylalanine and leucine (B10760876) residues. nih.govnih.gov By analyzing the simulation trajectory, researchers can identify the most populated conformations and the transitions between them. ethz.ch This information is critical for understanding how the molecule might interact with other molecules, such as receptors or enzymes.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess conformational stability, and the radius of gyration to understand the compactness of the molecule. nih.govnih.gov Furthermore, the solvent accessible surface area (SASA) can be calculated to determine which parts of the molecule are exposed to the solvent, providing insights into its solubility and potential interaction sites. nih.govnih.gov

Molecular Modeling of Intermolecular Interactions (e.g., with solvents, metal ions as catalysts)

Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in different environments. Molecular modeling techniques are employed to study these interactions with solvent molecules, metal ions, and other solutes.

The interactions with solvent molecules, typically water or organic solvents, are often studied using MD simulations with explicit solvent models. nih.govnih.gov These simulations can reveal the formation of hydrogen bonds between the dipeptide ester and the solvent, which significantly influences its solubility and conformational preferences. nih.govnih.gov

The interaction with metal ions is also of interest, as they can act as catalysts in various chemical reactions. tu-darmstadt.de Molecular modeling can be used to determine the preferred binding sites of metal ions on the dipeptide ester and to calculate the binding affinities. This information is valuable for designing catalytic processes involving this compound.

Table 2: Hydrogen Bond Analysis from MD Simulations (Illustrative)

Interaction TypeAverage Number of Hydrogen Bonds
Dipeptide-Water5.2
Intramolecular (Dipeptide)1.8

Note: This table presents illustrative data for a dipeptide in an aqueous environment to show the type of analysis performed.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters of this compound, which can then be compared with experimental data to validate the computational models.

For instance, theoretical vibrational spectra (Infrared and Raman) can be calculated using quantum chemical methods. researchgate.net The calculated frequencies and intensities can aid in the assignment of experimental spectral bands. researchgate.net

Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, can also be predicted. hepvs.chrsc.org These predictions are highly sensitive to the molecular conformation, and comparing them with experimental NMR data can provide valuable information about the predominant solution-state structure of the dipeptide ester. nih.gov

Energetic and Thermodynamic Analysis of Reaction Mechanisms and Stability

Computational chemistry provides powerful tools to investigate the energetic and thermodynamic aspects of reactions involving this compound, as well as its intrinsic stability.

The stability of the dipeptide ester can be assessed by calculating its heat of formation and Gibbs free energy. nih.gov The relative stability of different conformers can be determined by comparing their energies.

Furthermore, the mechanisms of reactions such as hydrolysis or peptide bond formation can be elucidated by calculating the potential energy surface. nih.gov This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction kinetics. osu.edu The thermodynamic parameters of these reactions, such as the enthalpy and entropy of reaction, can also be computed. nih.gov

Role of L Phenylalanine, D Leucyl , Methyl Ester in Advanced Materials and Chemical System Research

As a Building Block for Complex Polymeric or Oligomeric Structures

The distinct stereochemical arrangement of L-Phenylalanine, D-leucyl-, methyl ester makes it an intriguing monomer for the synthesis of complex polymeric and oligomeric structures. The alternation of L- and D-amino acids in a peptide backbone can induce specific secondary structures, such as β-sheets or turns, which can then self-assemble into higher-order architectures.

Research into the self-assembly of heterochiral dipeptides has demonstrated that the combination of L- and D-amino acids can significantly influence the resulting nanostructures. For instance, studies on tripeptides with alternating chirality, such as L-Phe-D-Leu-L-Phe, have shown the formation of stacked structures held together by hydrogen bonding between amide groups. These stacks exhibit an amphipathic character, with one face being hydrophobic due to the amino acid side chains and the other being hydrophilic from the amide bonds researchgate.net. This inherent amphiphilicity is a key driver for self-assembly into more complex structures like fibrils and gels.

While direct polymerization of this compound is not extensively documented, the principles of peptide self-assembly suggest its potential to form well-ordered materials. The hydrophobic side chains of phenylalanine and leucine (B10760876), coupled with the hydrogen bonding capabilities of the peptide backbone, provide the necessary interactions for supramolecular polymerization. The specific L-D configuration would likely favor extended conformations, leading to the formation of fibrils or tapes, which can entangle to form hydrogels or organogels units.itunits.it. The methyl ester group can also influence the solubility and packing of the molecules within these assemblies.

The table below summarizes the types of nanostructures that have been observed for related heterochiral di- and tripeptides, providing a basis for predicting the behavior of this compound.

Peptide Sequence Observed Nanostructures Key Driving Interactions
L-Phe-D-Leu-L-PheStacked sheets, fibrilsHydrogen bonding, Hydrophobic interactions
Fmoc-D-Phe-L-Phe-OFmMicro/nanofibersπ-π stacking, Hydrogen bonding
Heterochiral Leu dipeptidesOrganogels, crystalsHydrophobic interactions, Hydrogen bonding

This table is generated based on data from related heterochiral peptides to infer the potential of this compound.

Investigation as a Chiral Scaffold or Ligand in Catalysis

The well-defined three-dimensional structure of this compound makes it a promising candidate for use as a chiral scaffold or ligand in asymmetric catalysis. The precise spatial arrangement of the phenyl and isobutyl side chains, along with the amine and ester functional groups, can create a chiral environment around a metal center, thereby directing the stereochemical outcome of a chemical reaction.

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries scirp.orgnih.gov. Dipeptides and their derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions. The peptide backbone provides a rigid framework that, when coordinated to a metal, can effectively transfer its chirality to the catalytic site.

While specific studies detailing the use of this compound as a ligand are not abundant in the literature, the principles of ligand design suggest its potential. The free amino group and the carbonyl oxygen of the peptide bond and the ester can act as coordination sites for a metal ion. The chirality of the two amino acid residues would then create a dissymmetric environment, influencing the binding of reactants and the transition state of the catalyzed reaction. For example, metal complexes of amino acids and dipeptides have been investigated as catalysts in oxidation and reduction reactions scirp.org.

The modular nature of dipeptides allows for systematic tuning of the steric and electronic properties of the ligand by changing the amino acid residues. The combination of an aromatic (Phenylalanine) and an aliphatic (Leucine) residue in this compound offers a unique combination of steric bulk and potential for π-stacking interactions, which could be beneficial in controlling enantioselectivity.

Catalyst System Component Potential Role in Asymmetric Catalysis Examples from Related Systems
Chiral Dipeptide LigandCreates a chiral environment around the metal center.Dipeptide Schiff bases in enantioselective additions to imines.
Metal Center (e.g., Ru, Pd)The active site for the catalytic transformation.Ru-catalyzed enantioselective reduction of ketones with pseudo-dipeptide ligands nih.gov.
SubstrateThe molecule undergoing the chiral transformation.Prochiral ketones, imines, or olefins.

This table illustrates the potential application of this compound as a chiral ligand based on established principles of asymmetric catalysis.

Application as a Substrate in Mechanistic Enzymology Studies

Dipeptide methyl esters are valuable tools in the field of mechanistic enzymology, particularly for studying the specificity and kinetics of proteases. This compound, with its specific sequence and stereochemistry, can be used to probe the active sites of various proteolytic enzymes.

Proteases are enzymes that catalyze the hydrolysis of peptide bonds and exhibit a high degree of specificity for the amino acid residues flanking the scissile bond peakproteins.com. The rate of hydrolysis of a particular peptide substrate provides quantitative information about the enzyme's catalytic efficiency (kcat/Km) and its substrate preferences.

The use of a heterochiral dipeptide like this compound can be particularly informative. Many proteases show a strong preference for L-amino acids. The presence of a D-amino acid at the P1' position (Leucine in this case) can significantly impact the rate of cleavage. By comparing the hydrolysis rates of L-Phe-D-Leu-OMe with its homochiral counterpart (L-Phe-L-Leu-OMe), researchers can gain insights into the stereochemical constraints of the enzyme's active site.

Furthermore, the methyl ester group provides a convenient way to monitor the reaction progress, as its hydrolysis can be followed by various analytical techniques, such as HPLC or spectrophotometry, by measuring the rate of methanol (B129727) or the corresponding dipeptide acid formation nih.gov.

Kinetic studies using a series of related dipeptide ester substrates can help to map the substrate-binding pockets of a protease, revealing the importance of hydrophobicity, steric bulk, and stereochemistry at different positions relative to the cleavage site.

Enzyme Class Typical P1 Specificity Potential Interaction with L-Phe-D-Leu-OMe
Chymotrypsin-like proteasesAromatic residues (e.g., Phe, Tyr, Trp)Expected to bind the L-Phe residue at the P1 position. The D-Leu at P1' would probe the stereospecificity of the S1' subsite.
Trypsin-like proteasesBasic residues (e.g., Lys, Arg)Not expected to be a primary substrate due to the lack of a basic residue at the P1 position.
Elastase-like proteasesSmall aliphatic residues (e.g., Ala, Val)Low reactivity expected due to the bulky P1 residue.
Papain-like cysteine proteasesBroad, often prefers hydrophobic residues at P2The L-Phe could potentially bind at the S2 subsite if the dipeptide is part of a larger substrate.

This table outlines the expected interactions of this compound with different classes of proteases based on their known specificities.

Precursor for the Synthesis of Diverse Derivatives with Defined Stereochemistry

This compound serves as a valuable chiral building block for the synthesis of more complex peptides and peptidomimetics with precisely controlled stereochemistry. The defined L-D configuration is a key feature that can be carried over into larger molecules, influencing their conformation and biological activity.

In peptide synthesis, dipeptides are often used as coupling partners to build longer peptide chains. The use of a pre-formed dipeptide like L-Phe-D-Leu-OMe can simplify the synthetic route and avoid potential side reactions or racemization that can occur during the stepwise addition of single amino acids nih.govptfarm.plthno.org. The methyl ester serves as a protecting group for the C-terminus of the phenylalanine residue, which can be selectively removed under basic conditions to allow for further elongation of the peptide chain from the carboxyl end. The N-terminus of the leucine residue can be coupled with other N-protected amino acids or peptides.

The presence of a D-amino acid can confer resistance to enzymatic degradation by proteases, which is a desirable property for peptide-based drugs. Therefore, incorporating the L-Phe-D-Leu motif into a larger peptide can enhance its metabolic stability.

Moreover, the functional groups of this compound (the N-terminus, the C-terminal ester, and the side chains) can be chemically modified to create a diverse range of derivatives. For example, the N-terminus can be acylated or alkylated, and the ester can be converted to an amide or a hydrazide. The phenyl ring of the phenylalanine residue can also be functionalized. These modifications allow for the fine-tuning of the molecule's properties for specific applications in materials science or medicinal chemistry.

Functional Group Potential Modification Resulting Derivative
N-terminus (amino group of D-Leucine)Acylation with a protected amino acidTripeptide with a defined L-D-X stereochemistry
C-terminus (methyl ester of L-Phenylalanine)Saponification (hydrolysis)L-Phenylalanyl-D-leucine dipeptide acid
Phenylalanine side chainElectrophilic aromatic substitutionRing-substituted phenylalanine derivatives

This table provides examples of how this compound can be used as a precursor to synthesize various stereochemically defined derivatives.

Q & A

Q. What structural modifications enhance the antiulcer activity of L-phenylalanine methyl ester derivatives?

  • Findings :
  • Carbohydrate Conjugation : Glycyrrhizic acid derivatives with L-phenylalanine methyl ester at C-3 showed 2-fold higher antiulcer activity (ED50 = 5 mg/kg) vs. parent compounds .
  • Design Principles :
  • Hydrophobic Moieties : Introduce aromatic groups (e.g., benzyl esters) to improve membrane permeability .

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